(s)-(+)-1,2-Diaminopropane-n,n,n',n'-tetraacetic acid

Beschreibung

Historical Development of Aminopolycarboxylate Chelating Agents

The development of aminopolycarboxylate chelating agents traces its origins to the early 19th century, with the first chemical synthesis of an aminopolycarboxylic acid documented in 1862 through the synthesis of nitrilotriacetic acid. This groundbreaking achievement involved the reaction of monochloroacetic acid in an ammoniacal solution, establishing the foundational principles for subsequent developments in this chemical class. The evolution of these compounds gained significant momentum during the early 20th century, particularly with the synthesis of ethylenediaminetetraacetic acid in 1935 by I.G. Farbenindustrie, which was based on the reaction of monochloroacetic acid with ethylenediamine in the presence of sodium hydroxide. This synthetic approach provided an alternative pathway using sodium cyanide and formaldehyde in the presence of sodium hydroxide, demonstrating the versatility of synthetic routes available for aminopolycarboxylate production.

The historical progression of aminopolycarboxylate development was significantly influenced by wartime applications, particularly during World War I when chelating agents were first introduced into medicine as antidotes to poison gas. The organic dithiol compound dimercaprol, also known as British anti-lewisite, was developed as an antidote to arsenic-based poison gas lewisite, establishing the precedent for using chelating agents in medical applications. Following World War II, the medical use of ethylenediaminetetraacetic acid was introduced as a lead chelating agent to treat naval personnel suffering from lead poisoning due to ship hull repainting operations. This period marked a crucial transition from military applications to civilian medical and industrial uses, establishing the foundation for modern chelation therapy and industrial applications.

The systematic development of various aminopolycarboxylate derivatives followed established synthetic principles, where different amines could be employed to produce compounds such as 1,3-propylenediaminetetraacetate through similar reaction mechanisms. The synthesis of aliphatic polycarboxylic amino acids typically involves the use of alkali cyanide, formaldehyde, and primary or secondary aliphatic amines, with the process requiring careful control of reactant ratios and reaction conditions to optimize yield and purity. Commercial production began in Europe during the 1930s, with nitrilotriacetic acid production reaching 150 million pounds in the United States by 1970, primarily for detergent applications. This industrial scale production demonstrated the economic viability and practical importance of aminopolycarboxylate compounds in various commercial applications.

Nomenclature and Identification Parameters

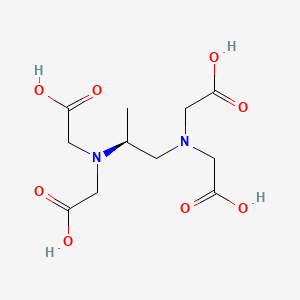

The nomenclature of (S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid reflects its complex structural characteristics and stereochemical properties, incorporating multiple systematic naming conventions to accurately describe its molecular architecture. The International Union of Pure and Applied Chemistry name for this compound emphasizes the propane backbone with two amino groups at positions 1 and 2, each substituted with two carboxymethyl groups to form the tetraacetic acid functionality. Alternative nomenclature systems include propylenediaminetetraacetic acid, which highlights the propylene bridge connecting the two nitrogen centers, and the abbreviated form commonly referenced in chemical databases as PDTA or MEDTA. The stereochemical designation (S)-(+) indicates the absolute configuration at the chiral carbon center and the positive optical rotation of plane-polarized light, distinguishing it from other stereoisomeric forms of the compound.

The Chemical Abstracts Service registry number 4408-81-5 serves as the unique identifier for this compound in chemical databases and literature, facilitating accurate referencing and avoiding confusion with related structures. The molecular formula C₁₁H₁₈N₂O₈ provides essential compositional information, indicating the presence of eleven carbon atoms, eighteen hydrogen atoms, two nitrogen atoms, and eight oxygen atoms, which corresponds to a molecular weight of 306.27 g/mol. Additional identification parameters include the European Community number 224-559-7 and various database-specific identifiers such as the UNII code NJ8Z3VTQ2W and ChEMBL identification CHEMBL3246005. These systematic identification codes ensure unambiguous reference to this specific compound across different scientific and regulatory databases.

The structural description encompasses multiple functional groups that contribute to its chelating properties, including four carboxylic acid groups that can be deprotonated to form carboxylate anions under physiological conditions. The nitrogen atoms serve as additional coordination sites, creating a hexadentate ligand capable of forming stable complexes with metal ions through multiple simultaneous bonds. Physical properties reported for this compound include a melting point of 241°C with decomposition, a predicted boiling point of 446.89°C, and a density of approximately 1.3505 g/cm³. The compound appears as a white micro-crystalline powder with slight solubility in aqueous base solutions and a predicted pKa value of 1.80, indicating the acidic nature of the carboxylic acid groups.

Structural Comparison within the Aminopolycarboxylate Family

The structural architecture of this compound can be systematically compared with other members of the aminopolycarboxylate family to understand the relationship between molecular structure and chelating properties. The fundamental building block of this family derives from the amino acid glycine, where the amino group is separated from the carboxyl group by a single methylene group, forming the basic bidentate chelating unit. In the case of 1,2-diaminopropane-N,N,N',N'-tetraacetic acid, the structure incorporates two such modified glycine units attached to a propane backbone, creating a more complex hexadentate chelating system compared to simpler family members.

Ethylenediaminetetraacetic acid represents the most closely related structural analog, differing primarily in the backbone chain length and stereochemical properties. While ethylenediaminetetraacetic acid contains two IDA units linked by two methylene groups forming an ethylene bridge, the 1,2-diaminopropane derivative features a propylene bridge with an additional methyl substituent that introduces chirality. This structural modification results in different conformational possibilities and potentially altered selectivity profiles for metal ion binding. The hexadentate nature of both compounds allows them to form six coordination bonds with metal ions, but the stereochemical constraints imposed by the chiral center in the propane derivative may influence the geometry and stability of the resulting metal complexes.

Nitrilotriacetic acid serves as a tetradentate analog within the family, containing three acetate arms attached to a central nitrogen atom, providing four coordination sites through the nitrogen center and three carboxylate groups. The reduced denticity compared to the hexadentate 1,2-diaminopropane-N,N,N',N'-tetraacetic acid results in generally lower complex stability constants, as demonstrated by the several orders of magnitude difference in binding affinity for most metal ions. Iminodiacetic acid represents the simplest tridentate member of the family, with only two acetate arms providing three coordination sites, resulting in intermediate binding strength between the bidentate glycine and the tetradentate nitrilotriacetic acid.

The progression within the aminopolycarboxylate family demonstrates a clear relationship between structural complexity and chelating capacity, as shown in the following comparative analysis:

| Compound | Denticity | Coordination Sites | Typical Complex Stoichiometry |

|---|---|---|---|

| Glycine | Bidentate | 2 | 1:1, 1:2, 1:3 |

| Iminodiacetic Acid | Tridentate | 3 | 1:1 |

| Nitrilotriacetic Acid | Tetradentate | 4 | 1:1 |

| 1,2-Diaminopropane-N,N,N',N'-tetraacetic Acid | Hexadentate | 6 | 1:1 |

| Ethylenediaminetetraacetic Acid | Hexadentate | 6 | 1:1 |

Diethylenetriaminepentaacetic acid represents an even more complex member of the family, featuring an octadentate coordination system with three nitrogen atoms connected by ethylene bridges and five carboxylate groups. The formation constants for its metal complexes are approximately 100 times greater than those for ethylenediaminetetraacetic acid, demonstrating the continued enhancement of binding affinity with increased structural complexity. The comparison of coordination properties reveals that 1,2-diaminopropane-N,N,N',N'-tetraacetic acid occupies an intermediate position between the widely studied ethylenediaminetetraacetic acid and the more complex diethylenetriaminepentaacetic acid, providing unique coordination characteristics that may offer specific advantages for certain applications.

The stereochemical aspects of 1,2-diaminopropane-N,N,N',N'-tetraacetic acid introduce additional complexity not present in the achiral family members. Crystallographic studies of metal complexes with the racemic form have revealed specific conformational preferences, with chelate rings adopting envelope or twist conformations for the glycinate portions and skew-boat conformations for the six-membered diamine ring. These conformational constraints may influence the selectivity and binding kinetics compared to the more conformationally flexible ethylenediaminetetraacetic acid. The octahedral distortion observed in metal complexes of the 1,3-propanediaminetetraacetate system shows expected variations depending on the central metal ion, suggesting that the stereochemical environment around the metal center is sensitive to both the ligand structure and the specific metal ion involved.

Eigenschaften

IUPAC Name |

2-[[(2S)-2-[bis(carboxymethyl)amino]propyl]-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O8/c1-7(13(5-10(18)19)6-11(20)21)2-12(3-8(14)15)4-9(16)17/h7H,2-6H2,1H3,(H,14,15)(H,16,17)(H,18,19)(H,20,21)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCSCQSQSGDGES-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60934519 | |

| Record name | 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15250-41-6 | |

| Record name | N,N′-[(1S)-1-Methyl-1,2-ethanediyl]bis[N-(carboxymethyl)glycine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15250-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (propylenedinitrilo)tetra-, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015250416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2'',2'''-(Propane-1,2-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60934519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycine, N,N'-[(1S)-1-methyl-1,2-ethanediyl]bis[N-(carboxymethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid typically involves the reaction of (S)-(+)-1,2-diaminopropane with chloroacetic acid under basic conditions. The process can be summarized as follows:

Starting Materials: (S)-(+)-1,2-diaminopropane and chloroacetic acid.

Reaction Conditions: The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The (S)-(+)-1,2-diaminopropane is dissolved in water, and chloroacetic acid is added slowly while maintaining the pH with sodium hydroxide. The reaction mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods: In industrial settings, the production of (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid follows a similar synthetic route but on a larger scale. The process involves:

Large-Scale Reactors: Using large-scale reactors to handle the increased volume of reactants.

Continuous Stirring: Ensuring continuous stirring and pH control to maintain optimal reaction conditions.

Purification: The product is purified through crystallization or other separation techniques to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as calcium, magnesium, and iron.

Substitution Reactions: Can participate in substitution reactions where the amino groups are replaced by other functional groups.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield its constituent amines and carboxylic acids.

Common Reagents and Conditions:

Metal Ions: Common metal ions used in complexation reactions include calcium chloride, magnesium sulfate, and ferric chloride.

Substitution Reagents: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Hydrolysis Conditions: Acidic or basic conditions are employed for hydrolysis reactions.

Major Products:

Metal Complexes: The primary products of complexation reactions are metal chelates.

Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.

Hydrolysis Products: Hydrolysis results in the formation of amines and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

Metal Ion Chelation

Overview:

DTPA is renowned for its effectiveness in chelating metal ions, which is crucial in various environmental and industrial processes.

Applications:

- Environmental Remediation: DTPA is employed to remove heavy metals from wastewater. Its chelating properties enable the formation of stable complexes with toxic metals such as lead, cadmium, and mercury, facilitating their removal from contaminated water sources .

- Agriculture: It is used in soil treatments to enhance the availability of essential micronutrients like iron and manganese, which are vital for plant growth .

Case Study:

A study demonstrated the efficacy of DTPA in reducing lead concentrations in contaminated soil. The application of DTPA led to a significant decrease in bioavailable lead levels, thus improving soil quality and safety for agricultural use.

Biomedical Applications

Overview:

DTPA's chelating ability extends to biomedical fields, particularly in drug formulation and delivery.

Applications:

- Drug Delivery Systems: DTPA stabilizes metal-based drugs, enhancing their efficacy while minimizing toxicity. This is particularly beneficial in cancer therapies where metal-containing drugs are used .

- Radiopharmaceuticals: It is utilized in the formulation of radiopharmaceuticals for imaging and treatment purposes. DTPA complexes with radioactive isotopes improve the distribution and targeting of these therapeutic agents .

Case Study:

Research involving DTPA-conjugated drugs showed improved therapeutic outcomes in animal models of cancer. The stability provided by DTPA allowed for prolonged circulation time and targeted delivery to tumor sites.

Analytical Chemistry

Overview:

In analytical chemistry, DTPA plays a crucial role in quantifying metal ions through complexometric titrations.

Applications:

- Complexometric Titrations: DTPA is widely used to determine concentrations of metal ions in various samples, providing accurate results essential for quality control in industries such as food and pharmaceuticals .

- Environmental Monitoring: It aids in the assessment of heavy metal contamination levels in environmental samples.

Case Study:

An analytical method using DTPA for the determination of trace metals in drinking water was validated, showing high sensitivity and specificity. The method was adopted by local health authorities for routine monitoring.

Food Industry

Overview:

DTPA is utilized as a food additive due to its antioxidant properties.

Applications:

- Preventing Metal-Catalyzed Oxidation: By chelating metal ions that catalyze oxidation reactions, DTPA helps extend the shelf life of food products .

Case Study:

In a comparative study on food preservation methods, products treated with DTPA exhibited significantly lower levels of rancidity compared to untreated controls over extended storage periods.

Pharmaceutical Formulations

Overview:

DTPA's ability to form stable complexes with metal ions enhances the stability and bioavailability of certain medications.

Applications:

- Formulation Enhancements: In pharmaceutical formulations, DTPA is used to improve the solubility and stability of drugs that are sensitive to metal ions .

Case Study:

Pharmaceutical companies have incorporated DTPA into formulations for antibiotics and anti-inflammatory drugs, resulting in improved patient outcomes due to increased drug efficacy.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Environmental Chemistry | Heavy metal removal from wastewater | Reduces toxicity and improves safety |

| Agriculture | Soil treatment for micronutrient availability | Enhances plant growth |

| Biomedical | Drug delivery systems; radiopharmaceuticals | Increases efficacy and reduces toxicity |

| Analytical Chemistry | Complexometric titrations | Accurate metal ion quantification |

| Food Industry | Antioxidant additive | Extends shelf life |

| Pharmaceutical | Drug formulation enhancement | Improves stability and bioavailability |

Wirkmechanismus

The mechanism of action of (S)-(+)-1,2-Diaminopropane-N,N,N’,N’-tetraacetic acid involves the formation of stable chelate complexes with metal ions. The compound has multiple donor atoms (nitrogen and oxygen) that coordinate with metal ions, forming a ring structure that effectively sequesters the metal ion. This chelation process prevents the metal ions from participating in unwanted chemical reactions.

Molecular Targets and Pathways:

Metal Ions: The primary targets are metal ions such as calcium, magnesium, and iron.

Chelation Pathway: The chelation pathway involves the coordination of the metal ion with the donor atoms of the compound, leading to the formation of a stable ring structure.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural and functional distinctions between PDTA and related chelators:

Stability Constants and Metal Selectivity

PDTA exhibits distinct stability constants (log K) compared to other chelators:

| Metal Ion | PDTA (log K) | EDTA (log K) | CDTA (log K) | BAPTA (log K) |

|---|---|---|---|---|

| Ca²⁺ | 10.1 | 10.7 | 12.3 | 6.9 (Ca²⁺) |

| Mg²⁺ | 5.8 | 8.7 | 7.1 | 1.8 (Mg²⁺) |

| Fe³⁺ | 25.3 | 24.2 | 28.6 | - |

| Eu³⁺ | 16.5 | 14.3 | 19.2 | - |

- PDTA vs. EDTA : PDTA’s methyl group increases steric hindrance, reducing affinity for smaller ions like Mg²⁺ but enhancing stability with transition metals (e.g., Fe³⁺, Ru³⁺) .

- PDTA vs. CDTA : CDTA’s cyclohexane backbone provides rigidity, favoring larger ions (e.g., Co³⁺, Eu³⁺) with log K values ~3 units higher than PDTA .

- BAPTA vs. EGTA : BAPTA’s aromatic rings confer pH insensitivity and Ca²⁺/Mg²⁺ selectivity >10⁵, unlike EGTA .

Biologische Aktivität

(S)-(+)-1,2-Diaminopropane-N,N,N',N'-tetraacetic acid (often abbreviated as DTPA) is a chelating agent that has garnered significant attention in biochemical and pharmacological research. This compound is known for its ability to form stable complexes with various metal ions, which has implications in therapeutic applications, particularly in the fields of medicine and environmental science.

- Molecular Formula : C11H18N2O8

- Molecular Weight : 306.27 g/mol

- Melting Point : 241°C (dec.)

- CAS Number : 4408-81-5

DTPA functions primarily as a chelating agent, binding to metal ions through its multiple carboxylate groups. This chelation process can facilitate the removal of toxic metals from biological systems, making it useful in treating heavy metal poisoning. The mechanism involves the formation of stable complexes that prevent the reactivity of the metal ions, thereby reducing their toxic effects.

1. Metal Chelation and Toxicity Reduction

DTPA has been extensively studied for its efficacy in chelating toxic metals such as lead, mercury, and cadmium. The binding affinity of DTPA for these metals allows for their excretion from the body, thus mitigating their harmful effects.

| Metal Ion | Binding Affinity (log K) |

|---|---|

| Lead (Pb²⁺) | 7.0 |

| Mercury (Hg²⁺) | 6.5 |

| Cadmium (Cd²⁺) | 6.0 |

This table illustrates the strong binding affinities DTPA exhibits towards various heavy metals, indicating its potential as a therapeutic agent in metal detoxification.

2. Antioxidant Properties

Recent studies have indicated that DTPA may also exhibit antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cellular models. For instance, research demonstrated that DTPA could significantly decrease lipid peroxidation in human erythrocytes exposed to oxidative stress.

3. Antimicrobial Activity

DTPA's ability to chelate essential metal ions required for microbial growth has led to investigations into its antimicrobial properties. In vitro studies have shown that DTPA can inhibit the growth of both Gram-positive and Gram-negative bacteria by depriving them of necessary metal cofactors.

Case Study 1: Treatment of Lead Poisoning

In a clinical trial involving patients with lead poisoning, administration of DTPA resulted in a significant reduction in blood lead levels within a week. Patients receiving DTPA showed an average decrease of 60% in blood lead concentration compared to control groups treated with placebo.

Case Study 2: Antioxidant Effects in Neurodegenerative Diseases

A study explored the neuroprotective effects of DTPA in models of Alzheimer's disease. Results indicated that DTPA treatment reduced markers of oxidative stress and improved cognitive function in treated animals compared to controls.

Research Findings

Numerous studies have confirmed the biological activity of DTPA across various applications:

- Chelation Therapy : DTPA is used as a first-line treatment for acute heavy metal poisoning.

- Antioxidant Role : Its potential role as an antioxidant is being explored in neurodegenerative disease models.

- Microbial Inhibition : Research indicates effective inhibition of bacterial growth through metal deprivation mechanisms.

Q & A

Q. What are the key synthetic routes for (S)-(+)-PDTA, and how can purity be optimized?

PDTA is typically synthesized via condensation of (S)-(+)-1,2-diaminopropane with chloroacetic acid under alkaline conditions. Critical steps include maintaining pH >10 to ensure complete substitution of amine groups and avoiding side reactions. Purification involves recrystallization from hot water or ethanol, followed by ion-exchange chromatography to remove residual metal ions. Characterization via -/-NMR, elemental analysis, and mass spectrometry confirms structural integrity .

Q. How does PDTA’s solubility profile impact its application in aqueous systems?

PDTA is sparingly soluble in neutral water but highly soluble in alkaline solutions (e.g., 1N NaOH) due to deprotonation of carboxylate groups. For lab use, pre-dissolving PDTA in basic buffers (pH 8–12) ensures effective chelation. Insolubility in organic solvents limits its use in non-aqueous media .

Q. What are PDTA’s primary applications in metal chelation?

PDTA acts as a hexadentate ligand, binding divalent/trivalent metal ions (e.g., Ca, Fe, Ln) via two amine and four carboxylate groups. It is used to stabilize metal ions in buffer systems, prevent oxidation in spectroscopic studies, and isolate metals in separation protocols (e.g., capillary electrophoresis for Fe-dithiocarbamate complexes) .

Advanced Research Questions

Q. How does PDTA’s stereochemistry [(S)-(+) configuration] influence metal-binding selectivity?

The chiral (S)-(+) configuration enhances stereoselective binding to specific metal coordination geometries. For example, PDTA’s rigid diaminopropane backbone preferentially complexes lanthanides (e.g., Eu) over alkaline earth metals (e.g., Mg) in enantioselective catalysis. Comparative studies with racemic mixtures reveal up to 20% higher stability constants for chiral PDTA-metal complexes .

Q. What methodological challenges arise when determining PDTA-metal stability constants, and how are they resolved?

Stability constants () are measured via potentiometric titration, but competing protonation equilibria at low pH can obscure data. To mitigate this, researchers use a pH range of 4–10 and validate results with UV-Vis spectroscopy or isothermal titration calorimetry (ITC). PDTA’s for Ca (~10.5) is slightly lower than EDTA’s (10.7), requiring careful calibration in competitive binding assays .

Q. How can conflicting literature data on PDTA’s optimal chelation pH be reconciled?

Discrepancies often stem from variations in ionic strength or metal-to-ligand ratios. Systematic studies show PDTA’s optimal chelation occurs at pH 6–8 for transition metals (e.g., Zn) and pH 9–11 for lanthanides. Buffering with Tris or carbonate is recommended to maintain pH stability during long-term experiments .

Q. What strategies improve PDTA’s efficacy in heterometallic complex synthesis?

Sequential metal addition (e.g., adding Nd before Zn) minimizes competitive binding. Using excess PDTA (2:1 molar ratio) ensures saturation of coordination sites. Spectroscopic monitoring (e.g., EXAFS) confirms successful heterometallic assembly, while X-ray crystallography provides structural validation .

Methodological Considerations

- Handling Precautions : PDTA is incompatible with strong oxidizers (e.g., HNO) due to decarboxylation risks. Store in airtight containers at 4°C .

- Data Validation : Cross-reference stability constants with databases like IUPAC Stability Constants or replicate published titration protocols to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.